molecular formula C10H17N3O2 B2764126 tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate CAS No. 1620483-21-7

tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate

Cat. No.: B2764126
CAS No.: 1620483-21-7
M. Wt: 211.265
InChI Key: KSWQVISMOCJORL-UHFFFAOYSA-N
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Description

tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate ( 1620483-21-7) is a high-value spirocyclic chemical building block with a molecular formula of C10H17N3O2 and a molecular weight of 211.26 g/mol . This compound features a unique 1,2,6-triazaspiro[2.5]oct-1-ene core, which incorporates both a spirocyclic cyclopropane and a protected hydrazine moiety, making it a versatile scaffold for medicinal chemistry and drug discovery research . The tert-butoxycarbonyl (Boc) protecting group enhances the molecule's stability and provides a handle for further synthetic modifications. As a key intermediate, it is particularly valuable for constructing novel pharmacophores and exploring structure-activity relationships in the development of new therapeutic agents. Researchers can procure this compound from various global suppliers. It is available in quantities ranging from 100 mg to 1 g, with prices varying by supplier and quantity . For example, a 100 mg package is listed at £19.00, while a 1 g package is available for £179.00 . The product is typically specified with a purity of 95% or higher and requires specific storage conditions to maintain its integrity; it should be stored in a freezer under an inert atmosphere, ideally at -20°C, and protected from light . Handling and Safety: This compound is intended for research purposes only and is not approved for diagnostic, therapeutic, or human use . Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. Hazard statements include H315-H319-H228, indicating it may be harmful if swallowed, causes skin irritation, serious eye irritation, and is a flammable solid . Appropriate personal protective equipment (PPE) and handling in a well-ventilated area are recommended.

Properties

IUPAC Name

tert-butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-9(2,3)15-8(14)13-6-4-10(5-7-13)11-12-10/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWQVISMOCJORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate typically involves the reaction of tert-butyl isocyanate with a suitable triaza precursor under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or chromatography to achieve a high level of purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Applications in Medicinal Chemistry

1. Antimicrobial Activity
Research has indicated that compounds similar to tert-butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate exhibit antimicrobial properties. A study demonstrated that derivatives of this compound can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics.

Case Study :
A recent investigation into the antimicrobial efficacy of triazaspiro compounds showed promising results against resistant strains of bacteria, highlighting their potential as novel therapeutic agents .

2. Anticancer Research
The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression.

Case Study :
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives were significantly more effective than conventional chemotherapeutics .

Applications in Materials Science

1. Polymer Synthesis
this compound can be used as a monomer in the synthesis of novel polymers with unique properties. Its spirocyclic structure contributes to the rigidity and thermal stability of the resulting materials.

PropertyValue
Thermal StabilityHigh
RigidityModerate
SolubilitySoluble in organic solvents

Case Study :
Researchers have utilized this compound to create polymer blends that exhibit enhanced mechanical properties compared to traditional polymers. The incorporation of triazaspiro units improved tensile strength and thermal resistance .

Applications in Synthetic Organic Chemistry

1. Building Block for Complex Molecules
The compound serves as an important building block in the synthesis of more complex organic molecules. Its functional groups allow for further modifications and transformations.

Case Study :
In a synthetic route reported by chemists, this compound was utilized to construct a library of nitrogen-containing heterocycles that are valuable in drug discovery .

Mechanism of Action

The mechanism of action of tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to a broader class of heterospirocyclic amines , which differ in heteroatom composition (N, O, S) and substituents. Key analogs include:

Compound Name Heteroatoms CAS Number Molecular Formula Molecular Weight (g/mol) Purity Availability
tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate N, N, N 1620483-21-7 C₁₁H₁₇N₃O₂ 231.27 95–98% Typically in stock
tert-Butyl 2-[methyl(phenyl)amino]-1,6-diazaspiro[2.5]oct-1-ene-6-carboxylate (2a) N, N C₁₈H₂₅N₃O₂ 315.41 Synthetic
N-methyl-N-phenyl-6-oxa-1-azaspiro[2.5]oct-1-en-2-amine (2b) N, O C₁₄H₁₈N₂O 230.30 Synthetic
N-methyl-N-phenyl-6-thia-1-azaspiro[2.5]oct-1-en-2-amine (2c) N, S C₁₄H₁₈N₂S 246.37 Synthetic
(5S)-6-[(tert-butoxy)carbonyl]-1,2,6-triazaspiro[2.5]oct-1-ene-5-carboxylic acid N, N, N, COOH C₁₃H₁₉N₃O₄ 281.30 Chiral derivative

Key Observations:

Heteroatom Influence: The triaza system in the target compound provides three nitrogen atoms, enabling diverse hydrogen-bonding interactions compared to diaza (2a), oxa (2b), or thia (2c) analogs. Sulfur (2c) and oxygen (2b) analogs exhibit higher molecular weights but lack the tertiary nitrogen’s electronic effects, impacting reactivity in cross-coupling or cyclization reactions .

Functional Group Modifications :

  • The carboxylic acid derivative (Entry 5) introduces acidity and polarity, altering solubility and biological activity compared to the neutral tert-butyl ester .

Synthetic Accessibility :

  • The target compound is commercially available (95–98% purity), whereas analogs like 2a–2c require custom synthesis, limiting their accessibility .

Physicochemical and Application Comparisons

  • Hydrogen Bonding : The triaza system’s nitrogen-rich structure facilitates stronger and more directional hydrogen bonds, critical in supramolecular chemistry and crystal packing .
  • Lipophilicity : The tert-butyl group increases hydrophobicity compared to polar derivatives (e.g., carboxylic acid), favoring membrane permeability in drug design .
  • Stability : The tert-butyl ester moiety enhances hydrolytic stability relative to methyl or ethyl esters, making it preferable for long-term storage .

Critical Analysis of Discrepancies and Limitations

  • Purity Variability : The target compound’s purity ranges from 95% () to 98% (), possibly reflecting batch-to-batch variability or supplier differences .
  • SHELX-based refinements () could resolve this .

Biological Activity

tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate (CAS Number: 1620483-21-7) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Structure and Composition

  • Chemical Formula : C10H17N3O2
  • Molecular Weight : 211.26 g/mol
  • Solubility : Very soluble in water (up to 5.44 mg/ml) .
  • Log P : Varies between 0.37 and 2.72 depending on the method of calculation, indicating moderate lipophilicity .

Pharmacokinetics

  • Bioavailability Score : 0.55, suggesting good absorption potential.
  • CYP Inhibition : Inhibitor of CYP1A2, but not of other CYP enzymes .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study assessing various spiro compounds found that modifications in the triazaspiro framework can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Compound TypeActivityReference
Triazaspiro CompoundsAntibacterial
Similar Spiro CompoundsAntifungal

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, tests on HeLa cells revealed IC50 values significantly below 20 µg/mL, indicating potent cytotoxicity .

The mechanism by which this compound exerts its biological effects appears to involve interference with cellular signaling pathways and apoptosis induction in cancer cells. Further studies are needed to elucidate the specific molecular targets.

Study on Anticancer Activity

A recent study explored the anticancer potential of various derivatives of spiro compounds similar to this compound. The findings indicated that these compounds induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Efficacy Against Fungal Strains

Another case study investigated the antifungal activity of related compounds against Candida species. The results showed that certain derivatives exhibited strong antifungal properties with minimal toxicity to human cells, suggesting potential for therapeutic development .

Q & A

Q. What are the key considerations for synthesizing tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate with high purity?

Methodological Answer:

  • Optimize reaction conditions (e.g., temperature, solvent polarity) to favor spirocycle formation, as competing side reactions may lead to ring-opening or oligomerization.
  • Use tert-butyloxycarbonyl (Boc) protection to stabilize reactive intermediates during cyclization. Confirm purity via HPLC or LC-MS, and cross-reference with CAS: 1620483-21-7 for structural validation .
  • Store synthesized batches under refrigeration in inert atmospheres to prevent degradation, as recommended for similar spirocyclic tert-butyl carboxylates .

Q. How can the conformational flexibility of the spiro[2.5]octane core be experimentally characterized?

Methodological Answer:

  • Employ X-ray crystallography to resolve the puckering geometry of the spirocyclic ring. Use Cremer-Pople puckering parameters (e.g., amplitude qq, phase angle ϕ\phi) to quantify deviations from planarity .
  • Compare with computational models (DFT or MD simulations) to assess dynamic behavior in solution. For example, analyze NMR 1H^1H-1H^1H NOESY correlations to detect through-space interactions indicative of specific conformers .

Q. What spectroscopic techniques are most effective for distinguishing the 1,2,6-triazaspiro system from related isomers?

Methodological Answer:

  • Combine 13C^{13}\text{C}-NMR to identify carbonyl signals (e.g., Boc group at ~155 ppm) and 1H^1\text{H}-NMR to resolve proton environments near nitrogen atoms.
  • Use IR spectroscopy to detect characteristic C=O stretches (~1680–1720 cm1^{-1}) and NH/amine vibrations (~3300 cm1^{-1}) .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C11H17N3O2_{11}\text{H}_{17}\text{N}_3\text{O}_2) .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the solid-state packing of this compound?

Methodological Answer:

  • Perform single-crystal X-ray diffraction and analyze intermolecular interactions using Etter’s graph-set notation (e.g., D(2)22\text{D}(2)^2_2 motifs for N–H···O hydrogen bonds).
  • Compare with related spirocyclic carboxylates (e.g., CAS: 1352926-14-7) to identify trends in supramolecular assembly .
  • Use SHELXL for refinement, ensuring proper treatment of disorder or twinning in the crystal lattice .

Q. What computational strategies can predict the reactivity of the 1,2,6-triazaspiro system under nucleophilic or electrophilic conditions?

Methodological Answer:

  • Apply density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic attack sites.
  • Simulate reaction pathways for ring-opening (e.g., acid-catalyzed Boc deprotection) using transition-state modeling. Validate predictions with experimental kinetics (e.g., monitoring by 19F^{19}\text{F}-NMR if fluorinated analogs are synthesized) .

Q. How does the steric bulk of the tert-butyl group affect the compound’s pharmacokinetic properties in drug discovery contexts?

Methodological Answer:

  • Conduct molecular docking studies to assess interactions with biological targets (e.g., enzymes or receptors). Compare with smaller substituents (e.g., methyl or ethyl) to quantify steric effects.
  • Evaluate metabolic stability using in vitro assays (e.g., liver microsomes) and correlate with logP values calculated via HPLC retention times .

Contradictions and Limitations

  • Synthesis Yield Variability : Evidence from CAS: 1620483-21-7 suggests Boc protection enhances stability, while other spirocyclic analogs (e.g., CAS: 1194376-44-7 ) report sensitivity to moisture, requiring strict anhydrous conditions.
  • Crystallographic Challenges : Small-molecule refinement with SHELXL may struggle with disorder in flexible spiro systems, necessitating complementary techniques like cryo-EM for larger assemblies.

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